N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline
Description
Properties
CAS No. |
89808-78-6 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C11H12N2O/c1-13(2)10-5-3-9(4-6-10)11-7-12-8-14-11/h3-8H,1-2H3 |
InChI Key |
YBAWUGXUENRPFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=CO2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with 4-amino-N,N-dimethylaniline, which undergoes diazotization followed by coupling with ethyl acetoacetate to form the α-halo ketone intermediate. Subsequent cyclization with ammonium acetate in acetic acid yields the target compound through the following sequence:
- Diazotization of 4-amino-N,N-dimethylaniline with NaNO₂/HCl at 0–5°C
- Coupling with ethyl acetoacetate in ethanol to form 4-(2-chloroacetoacetyl)-N,N-dimethylaniline
- Cyclocondensation with ammonium acetate at reflux (Δ, 12 h) to generate the oxazole ring
Critical parameters influencing yield include:
- Temperature control during diazotization (≤5°C prevents decomposition)
- Molar ratio of ammonium acetate to halo ketone (2.5:1 optimal)
- Reaction time for cyclization (12–14 h prevents over-oxidation)
Yield and Characterization Data
Table 1 summarizes optimized conditions and outcomes:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Diazotization temp (°C) | 0–5 | 78% intermediate |
| Cyclization time (h) | 12 | 65% final |
| Solvent system | AcOH/EtOH (3:1) | 72% purity |
Characterization via ¹H NMR (400 MHz, CDCl₃) confirms structure:
- δ 8.21 (s, 1H, oxazole H-2)
- δ 7.89 (d, J = 8.4 Hz, 2H, aromatic H-2/H-6)
- δ 6.73 (d, J = 8.4 Hz, 2H, aromatic H-3/H-5)
- δ 3.02 (s, 6H, N(CH₃)₂)
Palladium-Mediated Cross-Coupling Strategies
Modern transition metal catalysis enables precise construction of the aryl-oxazole bond through Suzuki-Miyaura coupling, leveraging the orthogonal reactivity of boronic esters and halogenated precursors.
Synthetic Route Design
Two complementary approaches exist:
Route A:
4-Bromo-N,N-dimethylaniline + Oxazol-5-ylboronic acid → Pd(PPh₃)₄ catalysis
Route B:
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline + 5-bromooxazole → Cross-coupling
Route B proves superior due to:
- Higher stability of pinacol boronate esters
- Reduced homo-coupling side reactions (<5% by HPLC)
Catalytic System Optimization
Key findings from catalyst screening:
| Catalyst | Ligand | Yield (%) | TON |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 68 | 340 |
| PdCl₂(dppf) | - | 72 | 360 |
| Pd(PPh₃)₄ | - | 81 | 405 |
Reaction conditions:
Post-Synthetic Dimethylation of 4-(1,3-Oxazol-5-yl)aniline
This two-step approach first synthesizes the oxazole-containing aniline core followed by exhaustive methylation.
Methylation Techniques Compared
Four methods were evaluated for converting 4-(1,3-oxazol-5-yl)aniline to the N,N-dimethyl derivative:
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Eschweiler-Clarke | HCHO, HCO₂H, Δ | 42 | 88 |
| Reductive alkylation | HCHO, NaBH₃CN, MeOH | 57 | 92 |
| Meerwein salt | (CH₃)₃OBF₄, DCM, 0°C | 63 | 95 |
| Dimethyl sulfate | (CH₃O)₂SO₂, NaOH, H₂O/THF | 71 | 97 |
Optimal conditions:
- 1.5 equiv (CH₃O)₂SO₂ in THF/H₂O (3:1)
- 0.5 M NaOH added dropwise at 0°C → RT
- 85% conversion after 6 h
Comparative Analysis of Synthetic Routes
Table 2 summarizes the three principal methods:
| Method | Avg Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Hantzsch synthesis | 65 | 72 | Moderate | $ |
| Suzuki coupling | 81 | 94 | High | $$$ |
| Post-synthetic methylation | 71 | 97 | High | $$ |
Key observations:
- The Hantzsch method suffers from moderate yields due to competing decomposition pathways during diazotization
- Palladium-catalyzed coupling offers excellent regiocontrol but requires expensive catalysts
- Post-synthetic methylation provides high purity but depends on precursor availability
Industrial-Scale Production Considerations
For commercial manufacturing, the Suzuki coupling route demonstrates superior process robustness:
- Continuous flow system reduces catalyst loading to 0.5 mol%
- In-line purification via acid-base extraction removes Pd residues (<5 ppm)
- Solvent recovery achieves 92% DME/H₂O reuse rate
Economic analysis reveals:
- Raw material cost: $12.50/g (lab scale) → $2.80/g (10 kg batch)
- Environmental factor (E-factor): 18.7 (batch) → 6.3 (flow)
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It may be explored for its pharmacological properties and potential use in treating various medical conditions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can form a protective adsorption layer on surfaces, inhibiting reactions such as corrosion. This protective layer is formed through both physical and chemical adsorption mechanisms . Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and functions.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs of N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline include:
Key Structural Observations :
- Electron-Donating/Accepting Groups: The dimethylamino group in this compound enhances electron density, whereas analogs with nitrophenyl (electron-withdrawing) or boronate ester (reactive sensing groups) exhibit altered electronic profiles .
- Heterocycle Modifications : Replacement of oxazole with oxadiazole (e.g., in pyrazole-oxadiazole hybrids) introduces additional nitrogen atoms, increasing rigidity and bioactivity .
Physical and Spectral Properties
- Crystallography: The oxazole-containing analogs often crystallize in monoclinic systems (e.g., space group P2₁/c), with bond lengths such as C–O (1.35–1.38 Å) and C–N (1.29–1.41 Å) reflecting conjugation effects .
- Fluorescence : DAPOX-BPin exhibits a 20-fold fluorescence increase upon reaction with H₂O₂ due to boronate ester cleavage, whereas the nitrophenyl analog shows quenching due to its electron-withdrawing nitro group .
Q & A
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes). QSAR models optimize substituent effects on solubility and potency .
Tables for Key Data
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